molecular formula C19H21N5OS B2979820 6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2097864-64-5

6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2979820
CAS No.: 2097864-64-5
M. Wt: 367.47
InChI Key: LHEPSWBWXRZZJS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core fused with a dihydropyrimidinone scaffold. The cyclopropyl substituent at the 6-position and the piperidine-linked thienopyrimidine moiety at the 3-position confer unique steric and electronic properties. The synthesis and characterization of such derivatives often rely on crystallographic tools like the SHELX software suite for structure determination and refinement .

Properties

IUPAC Name

6-cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-17-9-16(14-1-2-14)22-12-24(17)10-13-3-6-23(7-4-13)18-15-5-8-26-19(15)21-11-20-18/h5,8-9,11-14H,1-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPSWBWXRZZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of 367.5 g/mol. The structure includes a cyclopropyl group, a thienopyrimidine moiety, and a piperidine unit, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅OS
Molecular Weight367.5 g/mol
CAS Number2097864-64-5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation in oncological therapies .

The mechanism of action involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and survival. For example, compounds with a similar structure have been reported to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells . Additionally, they may affect apoptotic pathways by upregulating caspases, leading to increased apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study demonstrated that a derivative of the compound significantly inhibited the proliferation of SMMC7721 liver cancer cells. The treatment resulted in an increased rate of apoptosis as evidenced by elevated levels of caspase 3 activity .
  • In Vivo Studies : In mouse models, similar thienopyrimidine compounds showed promising results in reducing tumor size when administered at specific dosages. These studies highlight the potential for therapeutic application in human cancers .

Therapeutic Potential

Given its structural characteristics and biological activities, this compound could serve as a lead compound for developing new anticancer drugs. Its ability to target multiple pathways involved in cancer progression positions it as a versatile candidate for combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound shares structural homology with thienopyrimidine and dihydropyrimidinone derivatives. Below is a comparative analysis based on substituent effects and reported findings:

Compound Core Structure Substituents Reported Properties Reference
6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one Thieno[2,3-d]pyrimidine + dihydropyrimidinone Cyclopropyl (C6), piperidin-4-ylmethyl (C3) Hypothesized enhanced kinase selectivity due to cyclopropyl rigidity and piperidine flexibility. N/A
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Thieno[3,4-d]pyrimidinone Unsubstituted core Moderate inhibitory activity against EGFR kinase (IC₅₀ ~ 0.8 μM) in preliminary assays.
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) Chromenone + thiazolo-isoxazole Methyl (C4), phenylthiazolo-isoxazole (C6) Anticancer activity via tubulin polymerization inhibition (IC₅₀ = 1.2 μM in MCF-7 cells).

Critical Analysis of Substituent Effects

Thienopyrimidine Core Position: The 2,3-d substitution in the target compound vs. 3,4-d in Compound 16 alters π-stacking interactions with kinase ATP-binding pockets. Compound 16’s unsubstituted core limits its metabolic stability, whereas the cyclopropyl group in the target compound could mitigate oxidative degradation.

Piperidine vs. Chromenone/Thiazole Systems: The piperidine linker in the target compound provides conformational flexibility, enabling optimal positioning of the thienopyrimidine moiety in hydrophobic pockets.

Cyclopropyl vs. Methyl/Phenyl Groups :

  • The cyclopropyl substituent introduces angular strain, enhancing electrophilicity at adjacent positions. This contrasts with the methyl group in Compound 17, which offers only steric bulk without electronic modulation.

Limitations of Available Evidence

  • No direct biological or crystallographic data for the target compound are provided in the cited sources. Comparative inferences are drawn from structurally related analogs.

Q & A

Basic Research Questions

What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of the compound involves multi-step reactions, including cyclocondensation of heterocyclic precursors and regioselective functionalization. Key challenges include controlling steric hindrance from the cyclopropyl group and ensuring proper coupling between the thieno[2,3-d]pyrimidine and piperidine moieties. Optimization strategies include:

  • Catalyst selection : FeCl₃-SiO₂ has been effective for similar thieno[2,3-d]pyrimidine couplings, improving yields to ~75% under reflux conditions .
  • Temperature control : Reactions involving phosphorus oxychloride (POCl₃) require precise heating (368–371 K) to avoid side-product formation .
  • Solvent choice : Ethanol or dichloromethane is recommended for polar intermediates, with NaOH washes to remove acidic byproducts .

Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:
A combination of techniques is critical:

  • ¹H/¹³C-NMR : Resolves substitution patterns on the piperidine and dihydropyrimidinone rings. For example, coupling constants (J values) differentiate axial/equatorial conformers in the piperidine moiety .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiophene ring vibrations .
  • XRD analysis : Essential for resolving crystallographic ambiguities, particularly in fused heterocyclic systems .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro or halogen substituents .

Advanced Research Questions

How can contradictions in biological activity data across assays be systematically resolved?

Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell lines, solvent compatibility). Mitigation strategies include:

  • Standardized protocols : Use the same cell line (e.g., HepG2 for cytotoxicity) and solvent (DMSO concentration ≤0.1%) across studies .
  • Control compounds : Benchmark against known thieno[2,3-d]pyrimidine derivatives with well-characterized activities (e.g., antimicrobial reference drugs) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values in triplicate to assess reproducibility .

What strategies improve pharmacokinetic properties, such as metabolic stability or solubility?

Methodological Answer:

  • Lipophilicity modulation : Introduce trifluoromethyl (-CF₃) groups to enhance metabolic stability while maintaining solubility .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or PEG-based linkers for improved bioavailability .
  • Salt formation : Use hydrochloride or sodium salts of the piperidine nitrogen to enhance aqueous solubility .

How should in vivo studies be designed to evaluate efficacy and toxicity?

Methodological Answer:

  • Animal models : Use murine models for preliminary toxicity screening (e.g., acute oral LD₅₀) and xenograft models for antitumor efficacy .
  • Dosing regimens : Administer intraperitoneally (5–20 mg/kg) to bypass first-pass metabolism, with plasma concentration monitoring via LC-MS .
  • Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 14-day exposure .

What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonding with the dihydropyrimidinone carbonyl and π-π stacking with the thienopyrimidine ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropyl-piperidine linker in binding pockets .

How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl or phenyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the thieno[2,3-d]pyrimidine with benzothiophene or pyridopyrimidine to evaluate scaffold flexibility .
  • Pharmacophore mapping : Identify critical moieties (e.g., the piperidine methyl group) using 3D-QSAR models .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for reactions involving POCl₃ or volatile solvents .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

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